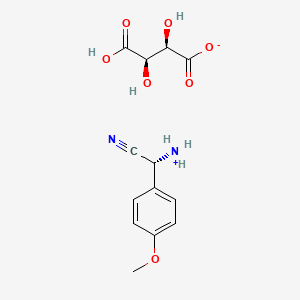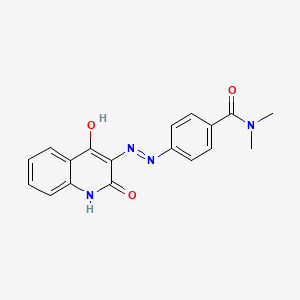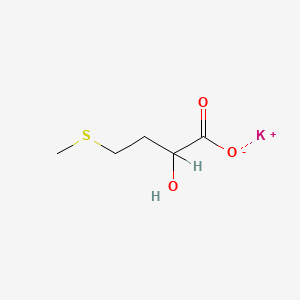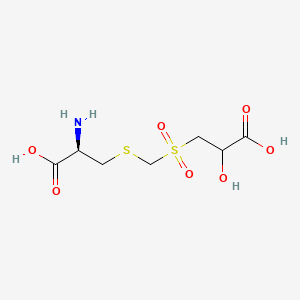
S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine is a chemical compound with a molecular formula of C7H13NO5S. It is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is known for its unique structural features, which include a sulphonyl group and a carboxylic acid group, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine typically involves the reaction of L-cysteine with a sulphonylating agent. One common method is the reaction of L-cysteine with 2-chloroacetic acid under basic conditions to form the intermediate, which is then reacted with a sulphonyl chloride to yield the final product. The reaction conditions often include maintaining a specific pH and temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters. Purification steps such as crystallization or chromatography are employed to achieve the required purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the sulphonyl group to a thiol group.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiol derivatives
Substitution: Esters, amides
Aplicaciones Científicas De Investigación
S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating oxidative stress-related diseases.
Industry: Utilized in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine involves its interaction with various molecular targets and pathways. The sulphonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The compound may also modulate redox reactions, contributing to its antioxidant properties. Specific pathways and targets include enzymes involved in oxidative stress response and cellular signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- S-(2-Carboxy-2-hydroxyethyl)homocysteine
- S-(2-Carboxy-2-hydroxyethyl)cysteine
Uniqueness
S-(((2-Carboxy-2-hydroxyethyl)sulphonyl)methyl)-L-cysteine is unique due to its specific structural features, such as the presence of both a sulphonyl group and a carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
30892-74-1 |
|---|---|
Fórmula molecular |
C7H13NO7S2 |
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(2-carboxy-2-hydroxyethyl)sulfonylmethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C7H13NO7S2/c8-4(6(10)11)1-16-3-17(14,15)2-5(9)7(12)13/h4-5,9H,1-3,8H2,(H,10,11)(H,12,13)/t4-,5?/m0/s1 |
Clave InChI |
FUSRIFABMMOUAA-ROLXFIACSA-N |
SMILES isomérico |
C([C@@H](C(=O)O)N)SCS(=O)(=O)CC(C(=O)O)O |
SMILES canónico |
C(C(C(=O)O)N)SCS(=O)(=O)CC(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(6-methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-methylacetamide](/img/structure/B12671034.png)

![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)
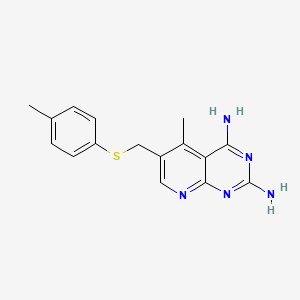
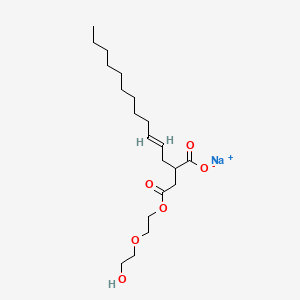

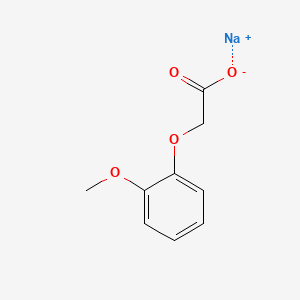
![oxalic acid;N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine](/img/structure/B12671069.png)
